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Compound of Interest

Compound Name: M7583

Cat. No.: B1574650 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals investigating the

impact of the Bruton's tyrosine kinase (BTK) C481S mutation on the efficacy of M7583.

Frequently Asked Questions (FAQs)
Q1: What is M7583 and what is its mechanism of action?

M7583, also known as TL-895, is a potent, highly selective, second-generation covalent

inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, M7583 forms an

irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding domain of the

BTK enzyme.[2][3] This permanent binding inactivates the kinase, effectively shutting down the

B-cell receptor (BCR) signaling pathway that is crucial for the survival and proliferation of

malignant B-cells.[2]

Q2: What is the BTK C481S mutation?

The BTK C481S mutation is a specific point mutation where the cysteine residue at position

481 of the BTK protein is replaced by a serine. This is a common mechanism of acquired

resistance to covalent BTK inhibitors like ibrutinib and, by extension, M7583.[2][4]

Q3: How does the BTK C481S mutation affect the efficacy of M7583?
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The covalent binding of M7583 to BTK is dependent on the presence of the cysteine residue at

position 481. The substitution of cysteine with serine in the C481S mutant prevents the

formation of this irreversible covalent bond.[2] This disruption of binding is expected to

significantly reduce the inhibitory activity of M7583 against the mutated BTK enzyme, leading

to drug resistance. While specific data for M7583 against the C481S mutant is not available,

data for the first-generation covalent inhibitor ibrutinib shows a dramatic increase in the IC50

value (a measure of inhibitory concentration) in the presence of the C481S mutation, rendering

it significantly less effective.[5]

Q4: Are there alternative strategies to overcome resistance caused by the BTK C481S

mutation?

Yes, several strategies are being employed to overcome resistance mediated by the BTK

C481S mutation. These include:

Non-covalent BTK inhibitors: These inhibitors, such as pirtobrutinib, bind to BTK in a

reversible manner and do not rely on the Cys481 residue for their activity. This allows them

to effectively inhibit both wild-type and C481S-mutated BTK.[6][7]

BTK degraders: These molecules, also known as PROTACs (Proteolysis Targeting

Chimeras), are designed to induce the degradation of the BTK protein rather than just

inhibiting its enzymatic activity. They can be effective against both wild-type and mutant

forms of BTK.[8][9]
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Issue Encountered Possible Cause Suggested Solution

Loss of M7583 efficacy in a

previously responsive cell line

or patient.

Development of acquired

resistance, potentially through

the BTK C481S mutation.

1. Sequence the BTK gene in

the resistant cells or patient

sample to confirm the

presence of the C481S

mutation or other resistance-

conferring mutations. 2. Test

the efficacy of a non-covalent

BTK inhibitor or a BTK

degrader on the resistant cells.

Inconsistent results in in vitro

kinase assays with M7583.

1. Reagent instability or

incorrect concentration. 2.

Issues with the recombinant

BTK enzyme (wild-type or

mutant). 3. Assay conditions

not optimized.

1. Prepare fresh solutions of

M7583 and other reagents. 2.

Verify the activity and purity of

the recombinant BTK enzyme.

3. Optimize ATP concentration

and incubation times for the

kinase assay.

Difficulty in establishing a

resistant cell line model with

the BTK C481S mutation.

1. Inefficient transfection or

transduction of the C481S

mutant construct. 2. Lack of

selective pressure to maintain

the mutant cell population.

1. Optimize the method for

introducing the BTK C481S

construct into the desired cell

line. 2. Culture the cells in the

continuous presence of a

covalent BTK inhibitor to select

for the growth of resistant cells.

Quantitative Data
Table 1: Preclinical Activity of M7583 (TL-895) against Wild-Type BTK
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Assay Type Metric Value Reference

Biochemical Assay Average IC50 1.5 nM [1]

Kinase Profiler Screen Average IC50 18.5 nM [1]

Cellular Assay (BTK

auto-phosphorylation

at Y223)

IC50 1-10 nM [1]

Table 2: Anti-proliferative Activity of M7583 (TL-895) in B-Cell Malignancy Cell Lines

Cell Line Type Cell Line IC50 (µM) Reference

Mantle Cell

Lymphoma (MCL)
Mino ~0.1 [1]

Mantle Cell

Lymphoma (MCL)
JeKo-1 ~1 [1]

Diffuse Large B-cell

Lymphoma (DLBCL)
TMD8 ~0.01 [1]

Diffuse Large B-cell

Lymphoma (DLBCL)
U-2932 ~0.1 [1]

Chronic Lymphocytic

Leukemia (CLL)

Blasts

Primary Cells ~0.2 [1]

Experimental Protocols
BTK Kinase Assay (Biochemical)
This protocol is adapted from standard kinase assay methodologies to determine the IC50 of

M7583 against recombinant BTK.

Materials:

Recombinant human BTK enzyme (wild-type or C481S mutant)
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M7583 compound

ATP

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

384-well plates

Procedure:

Prepare serial dilutions of M7583 in kinase buffer.

In a 384-well plate, add the M7583 dilutions.

Add the recombinant BTK enzyme to each well and incubate at room temperature for 30-60

minutes to allow for covalent bond formation.

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g.,

poly(Glu, Tyr) peptide).

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

luminescence, which is proportional to the amount of ADP generated and thus the kinase

activity.

Plot the kinase activity against the M7583 concentration and fit the data to a dose-response

curve to determine the IC50 value.

Cellular Viability Assay
This protocol can be used to assess the effect of M7583 on the viability of B-cell malignancy

cell lines expressing either wild-type BTK or the C481S mutant.
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Materials:

B-cell malignancy cell lines (e.g., TMD8, Mino)

M7583 compound

Cell culture medium and supplements

96-well plates

CellTiter-Glo® 2.0 Cell Viability Assay (Promega) or similar viability reagent (e.g., MTT)

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density.

Prepare serial dilutions of M7583 in cell culture medium.

Add the M7583 dilutions to the cells and incubate for a specified period (e.g., 72 hours) at

37°C in a CO2 incubator.

Allow the plate to equilibrate to room temperature.

Add the CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's protocol.

Measure the luminescence, which is proportional to the amount of ATP and thus an indicator

of the number of viable cells.

Plot the cell viability against the M7583 concentration and calculate the EC50 value.

Visualizations
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Is M7583 effective?

BTK is Wild-Type (Cys481)

Yes

BTK has C481S Mutation

No

Yes, M7583 binds covalently
and inhibits BTK signaling.

No, M7583 cannot bind covalently.
Resistance is observed.

Consider non-covalent BTK inhibitors
or BTK degraders.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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